![molecular formula C22H16FN5O4S B2960775 3-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112429-99-8](/img/structure/B2960775.png)
3-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, an amide, a thioether, a triazole, and a pyridine. These functional groups suggest that the compound could have a variety of chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of several heterocyclic rings. The benzodioxole, triazole, and pyridine rings are likely to contribute to the compound’s aromaticity, while the amide and thioether groups could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
Research into similar compounds often focuses on their synthesis and structure-activity relationships (SAR), exploring how modifications to the molecule affect biological activity. For example, studies have described the synthesis of novel heterocyclic compounds, such as pyridino[2,3-d]pyrimidinones and triazolopyrimidines, which are valuable in medicinal chemistry for their potential antibacterial and antifungal properties (Mabkhot, El-Sayed, Kheder, Al-showiman, & Alatibi, 2016). These findings suggest that our compound of interest could also have antimicrobial potential, given its structural similarities.
Antimicrobial Activity
Compounds with [1,2,4]triazolo[4,3-a]pyridine cores have shown promising antimicrobial activity. For instance, certain derivatives have been found to be more potent than standard drugs like Amphotericin B against specific fungal strains, indicating their potential as novel antimicrobial agents (Y. Mabkhot et al., 2016). This suggests that exploring the antimicrobial activity of our compound could be a fruitful area of research.
Cancer Research
The triazolopyridine scaffold is also of interest in cancer research. Derivatives of this class have been evaluated for their ability to inhibit cancer cell proliferation. Some compounds demonstrate significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the triazolopyridine core could yield potent anticancer agents. For instance, certain enaminones used for synthesizing substituted pyrazoles showed promising antitumor and antimicrobial activities, indicating the potential utility of our compound in oncological research (Riyadh, 2011).
Inhibitory Effects on Specific Targets
Some derivatives of [1,2,4]triazolo[4,3-a]pyridines have been investigated for their selective inhibition of specific enzymes or receptors, which could be relevant to diseases such as cancer or inflammatory conditions. For example, certain compounds have been found to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Borzilleri et al., 2006). This highlights the potential of our compound in targeted therapy research.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O4S/c23-14-2-1-3-15(8-14)25-21(30)13-4-7-19-26-27-22(28(19)10-13)33-11-20(29)24-16-5-6-17-18(9-16)32-12-31-17/h1-10H,11-12H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQRGYIGRDAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=C(C=C4)C(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)
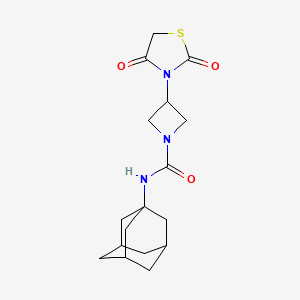

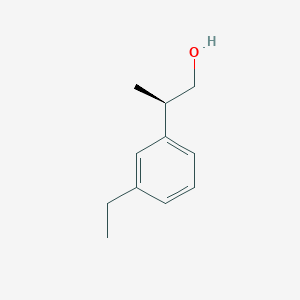
![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)

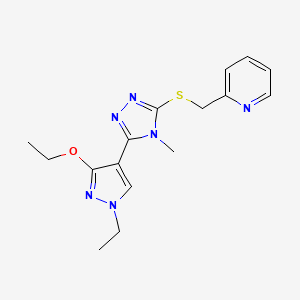
![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)
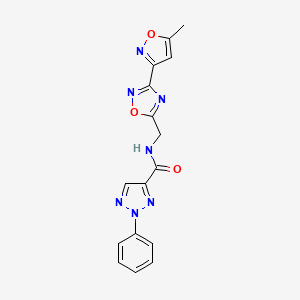
![(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2960708.png)

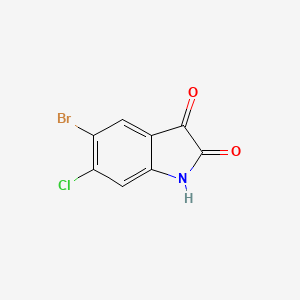
![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)